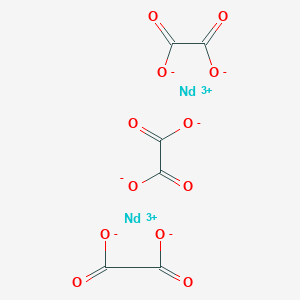
Neodymium oxalate
Overview
Description
Neodymium oxalate is a chemical compound with the formula Nd₂(C₂O₄)₃. It is the oxalate salt of neodymium, a rare earth element. This compound typically appears as rose-colored crystals and is known for its insolubility in water. This compound is significant in various scientific and industrial applications due to its unique properties and behavior under different conditions .
Mechanism of Action
- Environmental factors influence neodymium oxalate precipitation:
- Iron Presence : Iron impurities interfere with the process. Removing iron prior to precipitation may lead to higher neodymium purity, but some losses occur. If iron remains, co-precipitation with this compound can occur, affecting the final product’s suitability for industry .
Action Environment
Biochemical Analysis
Biochemical Properties
Neodymium oxalate interacts with various biomolecules. It is involved in the formation of inactive oxalate or phosphate, which is a key process in its accumulation and detoxification .
Cellular Effects
In cellular systems, this compound has been shown to have significant effects. For instance, in rice seedlings, it has been found to accumulate in the soluble fractions, organelles, and cell walls . The root cell wall was identified as a major sink site for neodymium . The presence of this compound also led to an increase in the level of reactive oxygen species and the activity of catalase, superoxide dismutase, and peroxidase .
Molecular Mechanism
It is known that it can decompose when heated, first to an anhydrous form and then to Nd2O2C2O4, finally obtaining neodymium (III) oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during the calcination of this compound, it decomposes to form neodymium oxide . Detailed information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of different dosages of this compound in animal models
Transport and Distribution
This compound is transported and distributed within cells and tissues. In rice seedlings, it was found to accumulate in the soluble fractions, organelles, and cell walls .
Subcellular Localization
It has been found to accumulate in the soluble fractions, organelles, and cell walls of rice seedlings
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium oxalate can be synthesized through the reaction of neodymium chloride with oxalic acid. The reaction typically occurs in an aqueous solution, where neodymium chloride reacts with oxalic acid to precipitate this compound: [ 2NdCl₃ + 3H₂C₂O₄ → Nd₂(C₂O₄)₃ + 6HCl ]
Industrial Production Methods: In industrial settings, this compound is often produced by the precipitation method. This involves dissolving neodymium oxide in hydrochloric acid to form neodymium chloride, which is then reacted with oxalic acid to precipitate this compound. The precipitate is filtered, washed, and dried to obtain the final product .
Types of Reactions:
-
Thermal Decomposition: this compound undergoes thermal decomposition when heated. It first decomposes to form this compound anhydrous, then further decomposes to neodymium oxide: [ Nd₂(C₂O₄)₃ → Nd₂O₂(C₂O₄) → Nd₂O₃ ]
-
Reaction with Acids: this compound dissolves in hydrochloric acid to form neodymium chloride and oxalic acid: [ Nd₂(C₂O₄)₃ + 6HCl → 2NdCl₃ + 3H₂C₂O₄ ]
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis and precipitation of this compound.
Hydrochloric Acid: Used to dissolve this compound and form neodymium chloride.
Major Products Formed:
Neodymium Oxide (Nd₂O₃): Formed through the thermal decomposition of this compound.
Neodymium Chloride (NdCl₃): Formed when this compound reacts with hydrochloric acid
Scientific Research Applications
Neodymium oxalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of neodymium oxide, which is an important material in the production of magnetic materials and ceramics.
Biology and Medicine: Neodymium compounds, including this compound, are studied for their potential use in medical imaging and cancer treatment due to their unique optical properties.
Industry: this compound is used in the production of neodymium magnets, which are among the strongest permanent magnets available. .
Comparison with Similar Compounds
Neodymium oxalate can be compared with other neodymium compounds, such as:
Neodymium Chloride (NdCl₃): A soluble neodymium compound used in various chemical reactions and as a precursor for other neodymium compounds.
Neodymium Nitrate (Nd(NO₃)₃): Another soluble neodymium compound used in similar applications as neodymium chloride.
Neodymium Carbonate (Nd₂(CO₃)₃): A neodymium compound used in the preparation of neodymium oxide and other neodymium-based materials.
Uniqueness: this compound is unique due to its insolubility in water and its ability to decompose into neodymium oxide, which has significant industrial and scientific applications. Its thermal decomposition behavior and the resulting products make it distinct from other neodymium compounds .
Properties
IUPAC Name |
neodymium(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Nd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLDOHAGZQSOPP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Nd2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-50-1, 28877-87-4 | |
| Record name | Neodymium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris[oxalato(2-)]dineodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanedioic acid, neodymium(3+) salt, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














